molecular formula C14H23NO4 B3002583 6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid CAS No. 1824022-98-1

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid

Cat. No.: B3002583
CAS No.: 1824022-98-1
M. Wt: 269.341
InChI Key: ZVLAJPFWOQGYPB-UHFFFAOYSA-N
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Description

Chemical Identifier: CAS 871727-05-8 Molecular Formula: C₁₁H₁₇NO₅ Molecular Weight: 243.26 g/mol

This compound features a spiro[2.5]octane core, where the 6-position is substituted with a tert-butoxycarbonyl (Boc) amino group, and the 1-position contains a carboxylic acid moiety. The spirocyclic framework imposes conformational rigidity, which enhances stereochemical control in synthetic applications . The Boc group provides stability against nucleophiles and acidic conditions, while the carboxylic acid enables versatile coupling reactions, making this compound a valuable intermediate in peptide synthesis and medicinal chemistry .

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-4-6-14(7-5-9)8-10(14)11(16)17/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVLAJPFWOQGYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2(CC1)CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid, commonly referred to as Boc-spiro[2.5]octane-1-carboxylic acid, is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique spirocyclic structure and functional groups. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14_{14}H23_{23}NO4_4, with a molecular weight of 269.34 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amino functionality, which is crucial for its reactivity in synthetic pathways.

PropertyValue
Molecular FormulaC14_{14}H23_{23}NO4_4
Molecular Weight269.34 g/mol
CAS Number1824022-98-1

Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions with various biological systems, which are essential for evaluating its pharmacological potential.

The presence of the Boc group enhances the stability of the amino group, allowing for selective reactions that can lead to biologically active derivatives. Studies indicate that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives show promising results against bacterial strains.
  • Antitumor Properties : Research suggests potential efficacy in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Certain analogs have demonstrated reduced inflammatory responses in vitro.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound and its derivatives:

  • Antimicrobial Study : A study evaluated the antimicrobial properties of Boc-protected amino acids, including this compound, against various pathogens. The results indicated significant inhibition of growth in Gram-positive bacteria, suggesting a potential role in antibiotic development .
  • Antitumor Activity : In vitro assays demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, particularly those associated with breast and colon cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest .
  • Inflammation Models : In a model of acute inflammation, compounds derived from spiro[2.5]octane structures showed reduced levels of pro-inflammatory cytokines, indicating their potential as anti-inflammatory agents .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acidC9_9H14_{14}O2_20.96
3,5-Dimethyladamantane-1-carboxylic acidC11_{11}H16_{16}O2_20.96
Ethyl 1-oxaspiro[2.5]octane-6-carboxylateC11_{11}H18_{18}O3_30.60

The unique spirocyclic structure combined with the Boc protection may enhance stability and reactivity compared to other similar compounds.

Future Directions

The exploration of this compound in drug development is promising. Future research should focus on:

  • In Vivo Studies : To validate the efficacy and safety profile observed in vitro.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.
  • Synthetic Modifications : To create more potent derivatives with improved pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variation: Boc vs. Cbz Protecting Groups

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 147610-85-3 C₁₆H₁₉NO₄ 289.33 - Cbz (benzyloxycarbonyl) group
- Less steric bulk than Boc
- Labile under hydrogenation
Target Compound 871727-05-8 C₁₁H₁₇NO₅ 243.26 - Boc group enhances stability
- Improved steric protection

Analysis :

  • The Boc group in the target compound offers superior stability in acidic environments compared to the Cbz group, which is cleaved under hydrogenolysis .
  • The bulkier tert-butyl group in Boc may reduce solubility in polar solvents relative to Cbz derivatives.

Stereochemical Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
(S)-6-(Benzyloxycarbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid 1539277-98-9 C₁₆H₁₉NO₄ 289.33 - Chiral S-configuration
- Potential for enantioselective synthesis
Target Compound 871727-05-8 C₁₁H₁₇NO₅ 243.26 - Non-chiral Boc-amino group
- Broad applicability in racemic mixtures

Analysis :

  • The stereospecific S-enantiomer (CAS 1539277-98-9) may exhibit distinct biological activity or selectivity in asymmetric synthesis, whereas the target compound’s non-chiral Boc group simplifies synthetic workflows .

Spiro Ring Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
(5R)-4-Boc-4-azaspiro[2.4]heptane-5-carboxylic acid 187 (exact CAS unspecified) C₁₀H₁₅NO₄ ~213.23 - Smaller spiro[2.4]heptane core
- Higher ring strain
(1R)-6-Oxaspiro[2.5]octane-1-carboxylic acid 105632-19-7 C₈H₁₂O₃ 156.18 - Oxygen replaces nitrogen in spiro ring
- No Boc protection

Analysis :

  • Replacing nitrogen with oxygen (CAS 105632-19-7) alters electronic properties, reducing basicity and modifying hydrogen-bonding capabilities .

Functional Group Variations

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Reference
Spiro[2.5]octane-1-carboxylic acid, 6-oxo-, methyl ester 1590372-46-5 C₁₀H₁₄O₃ 182.22 - Methyl ester instead of carboxylic acid
- Ketone (oxo) group at position 6
Target Compound 871727-05-8 C₁₁H₁₇NO₅ 243.26 - Free carboxylic acid for coupling
- Boc-amino group

Analysis :

  • The methyl ester (CAS 1590372-46-5) is less reactive in amide bond formation, requiring hydrolysis to activate the carboxylic acid .
  • The ketone group introduces electrophilic reactivity, absent in the target compound.

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